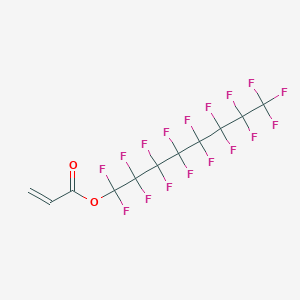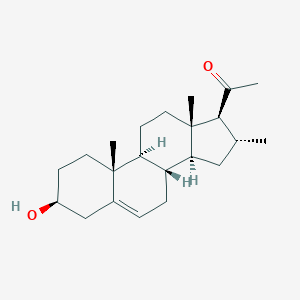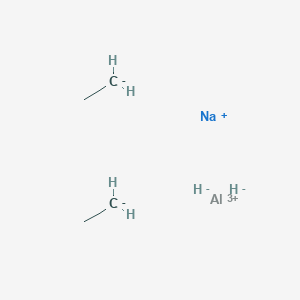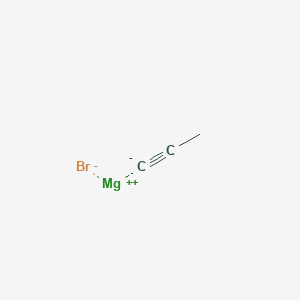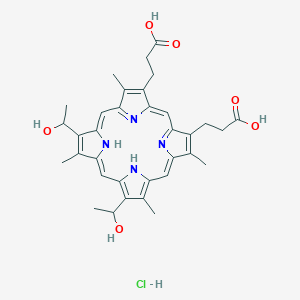
2-Dimethylamino-9-fluorenone
Vue d'ensemble
Description
2-Dimethylamino-9-fluorenone is a chemical compound with the molecular formula C15H13NO . It is used in proteomics research and may be used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCN(C)c1ccc2-c3ccccc3C(=O)c2c1 . This indicates the presence of a fluorenone core structure with a dimethylamino group attached. Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.27 . It has a melting point of 162-166 °C (lit.) . The predicted boiling point is 407.3±24.0 °C and the predicted density is 1±0.06 g/cm3 . The predicted pKa value is 3.58±0.20 .Applications De Recherche Scientifique
Radiationless Deactivation Process in Excited State : 1-Dimethylamino-9-fluorenone (1-DMAF), a closely related compound, exhibits a radiationless deactivation process induced by conformational relaxation in the excited state, providing insights into twisted intramolecular charge transfer (TICT) phenomena (Morimoto et al., 2002).
Anti-Myocardial Ischemia Activity : A fluorenone alkaloid from Caulophyllum robustum, structurally similar to 2-Dimethylamino-9-fluorenone, demonstrated anti-myocardial ischemia activity (Wang et al., 2009).
Conformational Effects on Spectroscopic Properties : The absorption and fluorescence spectra of 2-Dimethylamino-9(4'-dimethylamino)phenyl-9-fluorenol, a derivative, were studied in different solvents. The findings highlighted the influence of conformational effects on its spectroscopic properties (Redzimski & Heldt, 2004).
Aerobic Oxidation Catalyst : A graphene-supported KOH composite catalyst was used for the high-yield, high-purity aerobic oxidation of 9H-fluorenes to 9-fluorenones at room temperature. This method is potentially applicable in industrial processes (Zhang et al., 2013).
Hydrogen Bonds in Photoinduced Electron-Transfer Dynamics : The role of hydrogen bonds in the photoinduced electron transfer between 9-fluorenone and amine solvents, including dimethylamine, was explored. This study helps in understanding the dynamics of such interactions (Ghosh et al., 2012).
Photoreduction and Quenching Mechanisms : Research on the photoreduction of fluorenone by dimethylaniline, a process involving radicals and leading to fluorenone pinacol, provides insights into the mechanisms of photoreduction and quenching in aromatic ketones (Parsons & Cohen, 1974).
Safety and Hazards
2-Dimethylamino-9-fluorenone is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and using personal protective equipment .
Propriétés
IUPAC Name |
2-(dimethylamino)fluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-16(2)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDSTTHDKZZVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279340 | |
| Record name | 2-Dimethylamino-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18158-43-5 | |
| Record name | NSC12372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Dimethylamino-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dimethylamino-9-fluorenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




